Pentenyl Spacer Delivers 5× Elongation vs. KarenzMOI While Maintaining Fracture Strength in UV-Cured Formulations
When formulated into UV-curable urethane (meth)acrylate networks, the target compound's pent-4-en-1-yloxy spacer architecture provides a five-fold increase in elongation at break relative to KarenzMOI (2-isocyanatoethyl methacrylate) while maintaining equivalent fracture strength [1]. The longer alkylene-ether spacer decouples the urethane junction from the polymer backbone, allowing greater segmental mobility without sacrificing crosslink density. In contrast, KarenzMOI, with its shorter ethylene spacer directly attached to the methacrylate, produces a more constrained network that fractures at lower elongation [1].
| Evidence Dimension | Tensile elongation at break of UV-cured polymer networks |
|---|---|
| Target Compound Data | Elongation: 5× relative to KarenzMOI baseline; fracture strength maintained at same level |
| Comparator Or Baseline | KarenzMOI (2-isocyanatoethyl methacrylate, CAS 30674-80-7): elongation defined as 1× baseline |
| Quantified Difference | ~400% increase in elongation at break with no loss in fracture strength |
| Conditions | UV-cured urethane (meth)acrylate networks; comparative formulation study (Chembridge technical datasheet evaluation) |
Why This Matters
For industrial formulators producing UV-curable coatings, adhesives, or 3D-printing resins, this elongation advantage directly translates to reduced brittleness and improved impact resistance without reformulating the entire system—a key procurement differentiator when selecting a reactive diluent or network modifier.
- [1] Chembridge International Corp., Product Comparison Datasheet: CAS 107023-60-9 and related dual-functional isocyanates. Comparison of KarenzMOI-type vs. pentenyl-spacer architectures. View Source
